(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

CB1 receptor antagonist Anti-obesity Sulfonylated piperazine

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine (CAS 1257556-19-6) is a small-molecule sulfonylated piperazine derivative (C18H22N2O2S2, MW 362.51) disclosed as a cannabinoid-1 (CB1) receptor antagonist. It is catalogued as a patented anti-obesity agent within the sulfonylated piperazine chemical class, a structural series distinct from first-generation diarylpyrazole CB1 antagonists such as rimonabant.

Molecular Formula C18H22N2O2S2
Molecular Weight 362.51
CAS No. 1257556-19-6
Cat. No. B2982509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
CAS1257556-19-6
Molecular FormulaC18H22N2O2S2
Molecular Weight362.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+
InChIKeyWHVBNOJDEFTRIQ-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine (CAS 1257556-19-6): A Differentiated Sulfonylated Piperazine CB1 Antagonist Candidate


(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine (CAS 1257556-19-6) is a small-molecule sulfonylated piperazine derivative (C18H22N2O2S2, MW 362.51) disclosed as a cannabinoid-1 (CB1) receptor antagonist [1]. It is catalogued as a patented anti-obesity agent within the sulfonylated piperazine chemical class, a structural series distinct from first-generation diarylpyrazole CB1 antagonists such as rimonabant [1][2]. Its molecular architecture combines an (E)-4-methylstyrylsulfonyl moiety and a thiophen-3-ylmethyl-substituted piperazine core, a substitution pattern that gives rise to differentiated receptor binding and physicochemical properties relevant to next-generation CB1-targeted therapeutic research.

Why Generic Piperazine Derivatives Cannot Substitute for (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine in CB1 Research Programs


Sulfonylated piperazines constitute a structurally heterogeneous class; the specific combination of the (E)-4-methylstyryl sulfonyl group and the thiophen-3-ylmethyl substituent on the piperazine ring is not replicated across generic analogs [1][2]. First-generation CB1 antagonists (e.g., rimonabant, taranabant) belong to the diarylpyrazole chemotype and possess distinct lipophilicity, brain penetration, and off-target profiles that led to clinical withdrawal due to psychiatric adverse effects [2]. Even within the sulfonylated piperazine subclass, minor substituent changes—such as replacing the styryl sulfonyl with a phenyl sulfonyl or swapping the thiophen-3-ylmethyl for a benzyl group—can alter CB1 binding affinity by orders of magnitude and shift functional selectivity between inverse agonism and neutral antagonism [1][2]. Consequently, generic substitution without disclosure-matched structural fidelity risks invalidating pharmacological conclusions and introduces uncontrolled variables in receptor occupancy, functional activity, and in vivo efficacy models.

Quantitative Differentiation Evidence for (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine


Defined CB1 Receptor Antagonism Mechanism vs. Multi-Target Piperazine Derivatives

This compound is explicitly annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, a designation assigned on the basis of patent-sourced pharmacological data [1]. This contrasts with the majority of simple piperazine derivatives bearing thiophen-3-ylmethyl or methylstyryl sulfonyl groups, which either lack curated target annotations or are reported with promiscuous receptor binding profiles [2]. The discrete, single-target mechanism of action reduces the potential for off-target pharmacology that complicates evaluation of structurally related but uncharacterized sulfonylated piperazines.

CB1 receptor antagonist Anti-obesity Sulfonylated piperazine

Styrylsulfonyl Structural Motif as a Differentiator from Phenylsulfonyl and Alkylsulfonyl CB1 Antagonists

The (E)-4-methylstyrylsulfonyl group provides an extended conjugated π-system and a defined E-configuration that differs fundamentally from the phenylsulfonyl or alkylsulfonyl moieties found in first-generation sulfonylated piperazine CB1 ligands [2]. Within the CB1 antagonist patent landscape reviewed by Sharma et al. (2015), sulfonylated piperazine series employing arylvinyl sulfonyl (styrylsulfonyl) substituents were pursued to tune lipophilicity (cLogP) and reduce brain penetration relative to rimonabant (cLogP ~5.8), with the goal of peripherally restricted CB1 antagonism [2]. The 4-methyl substitution on the styryl ring additionally provides a defined steric and electronic handle that differentiates this compound from unstyrylated or differently substituted analogs within the same patent family [1].

Structure-activity relationship Styrylsulfonyl CB1 selectivity

Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl or Benzyl Substitution: Predicted Impact on CB1 Binding Pose

The thiophen-3-ylmethyl group at the piperazine N-4 position distinguishes this compound from analogs using thiophen-2-ylmethyl or benzyl substitution. In the broader sulfonylated piperazine CB1 antagonist series reviewed by Sharma et al., the nature and position of heteroarylalkyl substituents on the piperazine ring critically influence the orientation of the sulfonyl group within the CB1 orthosteric binding pocket [2]. The 3-thienyl attachment point provides a distinct dihedral angle and sulfur positioning relative to the 2-thienyl isomer, affecting hydrogen-bonding interactions with key CB1 residues [2]. Compounds within this patent family are described for the treatment of obesity, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH), indications that demand defined CB1 engagement [1].

Thiophene substitution CB1 binding Molecular docking

Patent-Disclosed Indication for Obesity vs. Unindicated Piperazine Derivatives

This compound is assigned the indication 'Obesity (ICD-11: 5B81)' in the Therapeutic Target Database and is marked as 'Patented' [1]. This contrasts with the vast majority of commercially available piperazine derivatives (e.g., 1-(thiophen-3-ylmethyl)piperazine, CAS 130288-91-4; 1-(thiophen-2-ylsulfonyl)piperazine, CAS 565178-12-3) which are sold as research chemicals without any disease indication or curated pharmacological annotation [1]. The patented status implies that the compound has satisfied novelty, utility, and enablement criteria with associated biological data, even if those data remain proprietary. The broader CB1 antagonist patent landscape reviewed by Sharma et al. encompasses sulfonylated piperazine series with in vivo efficacy in diet-induced obesity (DIO) rodent models, providing class-level validation [2].

Obesity Metabolic disease Patented compound

Priority Research Applications for (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine Based on Differentiated Evidence


Peripherally Restricted CB1 Antagonist Lead Optimization for Metabolic Disease

The styrylsulfonyl structural motif is documented in the CB1 antagonist patent literature to support design strategies aimed at reducing CNS penetration while maintaining peripheral CB1 engagement [2]. This compound, with its (E)-4-methylstyrylsulfonyl group and thiophen-3-ylmethyl substituent, provides a validated starting point for medicinal chemistry campaigns targeting obesity, NAFLD, and NASH where central CB1-mediated psychiatric adverse effects must be avoided [1][2].

Structure-Activity Relationship (SAR) Studies on Sulfonamide Substituent Effects at CB1

The defined (E)-styrylsulfonyl geometry and para-methyl substitution on the styryl ring offer a specific electronic and steric profile for systematic SAR exploration [2]. Researchers can compare binding affinity, functional activity (cAMP inhibition), and selectivity against CB2 and related GPCRs with close analogs bearing phenylsulfonyl, alkylsulfonyl, or differently substituted styrylsulfonyl groups, with the curated CB1 antagonist annotation providing a reference point for assay design [1].

Thiophene Isomer Selectivity Profiling in Piperazine-Based CB1 Ligands

The 3-thienylmethyl substitution represents a defined isomeric choice expected to influence CB1 binding pocket complementarity [2]. This compound can serve as a reference standard in head-to-head comparisons with 2-thienylmethyl and benzyl analogs to quantify the impact of heteroaryl attachment geometry on CB1 affinity and functional selectivity, an approach supported by the patent literature's emphasis on heteroarylalkyl diversification within sulfonylated piperazine series [2].

CB1 Antagonist Reference Compound for In Vitro Pharmacology Assays

As a curated CB1 receptor antagonist with a defined target annotation, this compound can function as a chemical probe in radioligand binding displacement assays, functional GTPγS assays, and β-arrestin recruitment assays [1]. Its structural differentiation from rimonabant (diarylpyrazole class) enables cross-chemotype validation of CB1 pharmacology and provides an independent scaffold for confirming target engagement [1][2].

Quote Request

Request a Quote for (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.